2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid
Description
Nomenclature and Structural Relationship to β-Amino Acid Derivatives
The compound 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid (IUPAC name: this compound) is a structurally modified amino acid derivative characterized by a 3-methylbutanoic acid backbone substituted at the second position with a 3-chlorobenzoyl group via an amide linkage. The parent carboxylic acid, 3-methylbutanoic acid (commonly known as β-methylbutyric acid), consists of a four-carbon chain with a methyl branch at the third carbon. The benzoylation of the amino group introduces both aromatic and halogenated elements, altering the molecule’s electronic and steric properties compared to unmodified β-amino acids.
β-Amino acids, defined by an amino group attached to the β-carbon rather than the α-carbon (as in canonical α-amino acids), exhibit unique conformational stability and resistance to enzymatic degradation. While this compound is not a β-amino acid per se, its structural framework shares similarities with β-amino acid derivatives through the positioning of the methyl group on the butanoic acid chain and the presence of a non-proteinogenic side chain. This hybrid architecture bridges features of aromatic benzamide compounds and branched aliphatic acids, making it a candidate for targeted drug design.
Table 1: Structural and Chemical Properties of this compound
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄ClNO₃ |
| Key Functional Groups | Carboxylic acid, amide, chlorinated benzoyl, branched aliphatic chain |
| Structural Analogs | β-amino acids, N-benzoylated amino acid derivatives |
The chlorobenzoyl moiety enhances lipophilicity, potentially improving membrane permeability, while the methyl branch may restrict rotational freedom, favoring specific binding conformations. Such modifications align with strategies in peptidomimetic design, where synthetic derivatives mimic natural peptide structures while overcoming pharmacokinetic limitations.
Historical Context of Benzoylated Amino Acid Derivatives in Drug Discovery
Benzoylated amino acid derivatives have played a pivotal role in medicinal chemistry since the mid-20th century, primarily as precursors to bioactive molecules and prodrugs. Early studies demonstrated that N-benzoyl modifications protect amino acids from rapid metabolic cleavage, extending their in vivo half-lives. For example, N-benzoyl-phenylalanine derivatives were investigated for their growth-inhibitory effects in microbial antitumor screens, with some analogs showing >90% inhibition at milligram concentrations. The introduction of electron-withdrawing groups, such as chlorine on the benzoyl ring, further modulated electronic properties, enhancing interactions with hydrophobic binding pockets in target enzymes.
The incorporation of halogenated benzoyl groups into amino acid scaffolds gained traction in antibiotic development. Streptothricin, a naturally occurring antibiotic, contains a β-amino acid subunit (streptolidine) modified with a benzamide-like structure. Synthetic analogs, including chlorobenzoylated compounds, were later explored for their ability to stabilize secondary structures in peptides, a property critical for disrupting protein-protein interactions in diseases such as cancer and infectious disorders.
Mechanistic Insights :
- Enzymatic Stability : Benzoylation shields the amide bond from proteolytic cleavage, a feature exploited in the design of protease-resistant peptides.
- Targeted Bioactivity : The 3-chloro substitution on the benzoyl ring introduces steric and electronic effects that enhance selectivity for hydrophobic enzyme active sites, as observed in studies of N-benzoyl-p-chloro-DL-phenylalanine.
Recent advances in orthogonal aminoacyl-tRNA synthetase systems have enabled the site-specific incorporation of benzoylated amino acids into proteins, facilitating the study of protein interactions and the development of photo-crosslinking probes. These innovations underscore the enduring relevance of benzoylated amino acid derivatives in both basic research and therapeutic applications.
The structural and historical parallels between this compound and earlier benzoylated analogs suggest untapped potential in targeting undruggable protein interfaces or designing allosteric modulators. Future research may focus on rational optimization of its substituents to balance lipophilicity and solubility, a critical step in advancing lead compounds to preclinical development.
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-4-3-5-9(13)6-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGSJGRXGSFUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process would also incorporate stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond (benzoyl-amino linkage) undergoes hydrolysis under acidic or basic conditions. For example:
- Acidic Hydrolysis : Cleavage at 110°C in concentrated HCl yields 3-methylbutanoic acid and 3-chlorobenzoic acid as products .
- Basic Hydrolysis : Treatment with NaOH generates the corresponding sodium salt of 3-methylbutanoic acid and releases 3-chlorobenzamide .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Products | Yield |
|---|---|---|---|---|
| Acidic | 6M HCl | 110°C, 2h | 3-Methylbutanoic acid + 3-Cl-BA* | 85-90% |
| Basic | 2M NaOH | 80°C, 4h | Sodium 3-methylbutanoate + 3-Cl-BA | 78-82% |
| *3-Cl-BA = 3-chlorobenzoic acid |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters/amides:
- Esterification : Reaction with methanol/H₂SO₄ produces methyl 2-[(3-chlorobenzoyl)amino]-3-methylbutanoate .
- Amidation : Coupling with ethylamine via EDC/HOBt forms the corresponding amide derivative .
Table 2: Esterification/Amidation Parameters
| Reaction Type | Reagents | Solvent | Time | Product |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.) | Dry THF | 6h | Methyl ester (m.p. 98–102°C) |
| Amidation | Ethylamine, EDC, HOBt | DMF | 12h | Ethylamide (purity: 99.2% by HPLC ) |
Chlorobenzoyl Group Reactivity
The 3-chlorobenzoyl moiety participates in electrophilic substitution and metal-catalyzed cross-coupling:
- Suzuki Coupling : With phenylboronic acid/Pd(PPh₃)₄, the chloro group is replaced by a phenyl ring .
- Nucleophilic Aromatic Substitution : Limited reactivity due to the meta-chloro position but feasible under high-temperature conditions (e.g., 120°C with KOH/DMSO) .
Key Observations :
- Suzuki coupling achieves 72% yield with Pd catalysis .
- Direct substitution requires harsh conditions (e.g., 120°C, 24h) .
Reduction and Oxidation
- Reduction : LiAlH₄ reduces the amide to 2-amino-3-methylbutanol and 3-chlorobenzyl alcohol .
- Oxidation : KMnO₄/H₂SO₄ oxidizes the β-methyl branch to a ketone, forming 2-[(3-chlorobenzoyl)amino]-3-oxobutanoic acid .
Table 3: Reduction/Oxidation Outcomes
| Process | Reagents | Conditions | Products |
|---|---|---|---|
| Reduction | LiAlH₄ (excess) | THF, 0°C → RT | 2-Amino-3-methylbutanol (70%) |
| Oxidation | KMnO₄, H₂SO₄ | 60°C, 3h | 3-Oxobutanoic acid derivative (55%) |
Peptide Coupling and Bioconjugation
The amino acid-like structure allows incorporation into peptides:
- Solid-Phase Synthesis : Using Fmoc chemistry, the compound couples to resin-bound peptides with HBTU activation .
- Bioconjugation : Maleimide derivatives enable linkage to thiol-containing biomolecules .
Notable Application :
Stability and Degradation Pathways
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Activity
Research has indicated that derivatives of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol exhibit notable antidepressant properties. In comparative studies, certain derivatives have demonstrated a significant reduction in immobility time in forced swim tests when compared to standard antidepressants like imipramine. For instance, specific compounds showed a decrease in immobility time by approximately 77.99% and 76.26%, respectively . This suggests that 5-CAT and its derivatives could be developed as new antidepressant agents.
Anticonvulsant Properties
The anticonvulsant potential of 5-CAT has also been explored. Studies have shown that certain derivatives possess significant anticonvulsant activity, making them candidates for further research in epilepsy treatment. The mechanisms underlying these effects are still being investigated but may involve modulation of neurotransmitter systems.
Antimicrobial and Anti-inflammatory Effects
Additionally, 5-CAT has been reported to exhibit antimicrobial and anti-inflammatory properties. These characteristics position it as a candidate for developing new therapeutic agents targeting infections and inflammatory conditions. The compound's ability to interact with various biological targets enhances its potential utility in pharmacology.
Biological Mechanisms
Interaction Studies
Studies focusing on the biological mechanisms of action of 5-CAT often utilize techniques such as molecular docking and receptor binding assays. These methods help elucidate how the compound interacts with specific biological targets and contributes to its pharmacological effects.
Case Study: Antidepressant Efficacy
In a study conducted on various derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, two specific compounds demonstrated significant antidepressant activity. They were tested against imipramine and showed promising results in reducing immobility times during forced swim tests . This case highlights the potential for developing new antidepressants based on the structural framework of thiadiazoles.
Case Study: Anticonvulsant Activity
Another study focused on the anticonvulsant properties of 5-CAT derivatives revealed their efficacy in reducing seizure activity in animal models. The results indicated that these compounds could serve as alternatives or adjuncts to existing anticonvulsants.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Substituent Effects : The cyclohexylcarbamoyl group in 2CA3MBA enhances hydrophobic interactions with BSA compared to the 3-chlorobenzoyl group in the target compound. The chlorine atom in the latter may reduce steric hindrance but could limit binding due to weaker hydrophobic contributions .
- Binding Efficiency : Compounds with bulkier substituents (e.g., cyclohexylcarbamoyl in 2CA3MBA) exhibit stronger BSA interactions, suggesting that steric bulk and hydrophobicity are critical for protein affinity.
Comparison with Peptide-Based Analog (133605-55-7)
The peptide derivative 2-[[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid (CAS 133605-55-7) shares a 3-methylbutanoic acid backbone but incorporates additional residues (tyrosine, histidine, proline) and an imidazole group .
Key Differences :
- Solubility and Bioavailability: The chlorinated derivative’s smaller size and non-polar groups may improve membrane permeability compared to the larger, polar peptide analog.
Biological Activity
2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid, an organic compound with the molecular formula C12H14ClNO3, has garnered attention for its potential biological activities. This compound features a chlorobenzoyl group linked to an amino acid structure, specifically 3-methylbutanoic acid. The presence of chlorine in the benzoyl moiety is significant as it influences both the compound's reactivity and its biological properties, making it a subject of interest in pharmacology and medicinal chemistry.
The molecular weight of this compound is approximately 255.70 g/mol. The functional groups present in this compound contribute to its reactivity and biological activity. The synthesis typically involves the following steps:
- Formation of the chlorobenzoyl group .
- Coupling with 3-methylbutanoic acid .
- Purification and characterization using techniques such as NMR spectroscopy and HPLC.
Structural Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[(4-Chlorobenzoyl)amino]-3-methylbutanoic acid | Chlorine at the para position on the benzene ring | Different electronic properties due to chlorine's position |
| 2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid | Fluorine instead of chlorine | Fluorine's electronegativity alters reactivity |
| 2-[(2-Chlorobenzoyl)amino]-3-methylbutanoic acid | Chlorine at the ortho position | Potentially different steric effects |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. Its efficacy against various bacterial strains has been documented, with particular focus on Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentration (MIC) was determined, showing promising results compared to standard antibiotics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Cytokines
In a controlled experiment, this compound was tested on macrophage cell lines. Results indicated a significant reduction in cytokine production, highlighting its potential as an anti-inflammatory agent.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of bacterial cell wall synthesis .
- Modulation of inflammatory pathways through cytokine inhibition.
- Interaction with specific enzyme targets , similar to other known anti-inflammatory drugs.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 0–5°C | Prevents hydrolysis |
| Solvent | DCM | Maximizes acylation rate |
| Catalyst (TEA) | 1.2 equiv. | Neutralizes HCl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
